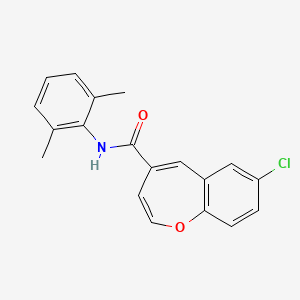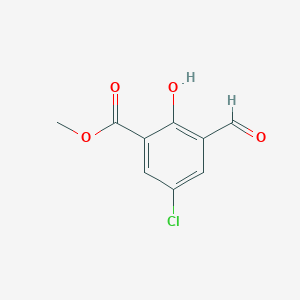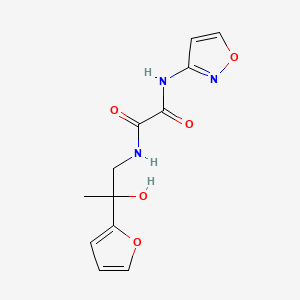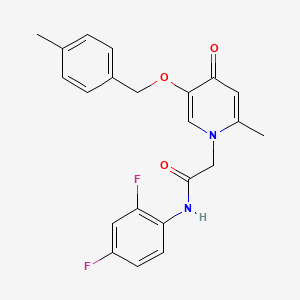![molecular formula C23H37NO3Sn B3016689 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione CAS No. 475680-94-5](/img/structure/B3016689.png)
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” is a compound with the CAS Number: 475680-94-5 . It has a molecular weight of 494.26 . It is shipped at room temperature and is in liquid form .
Synthesis Analysis
While specific synthesis methods for “2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” were not found, isoindoline-1,3-dione derivatives have been synthesized from phthalic anhydride and various acetohydrazides . Another study mentioned the development of a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis
The InChI code for the compound is1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 494.26 . The InChI code for the compound is1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Isoindole-1,3-dione Derivatives : A variety of isoindole-1,3-dione derivatives, including hexahydro-1H-isoindole-1,3(2H)-dione derivatives, have been synthesized using different methods and starting compounds. For instance, 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been used as a starting point for the synthesis of hexahydro derivatives. These derivatives have potential applications in various fields due to their diverse structures and properties (Tan, Kazancioglu, et al., 2014), (Tan, Koc, et al., 2016).
Inhibitory and Biological Activities
- Inhibitory Properties of Isoindole-1,3-dione Derivatives : Isoindole-1,3-dione derivatives have shown inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic pathway of purine. The structure of these derivatives, especially the presence of a phenyl ring, significantly enhances their inhibitory effect. This property could be leveraged in the design of new therapeutic agents for diseases related to purine metabolism (Gunduğdu et al., 2020).
Structural Analysis
- NMR Spectroscopy for Structure Elucidation : Isoindoline-1,3-dione derivatives have been characterized using NMR spectroscopy techniques like 1D, COSY, and HSQC 2D. These techniques are crucial in confirming the molecular structure of these compounds, which is essential for understanding their chemical properties and potential applications (Dioukhane et al., 2021).
Electrochemical Applications
- Potential in Energy Storage : Isoindole-4,7-dione (IID) derivatives have been studied for their redox behavior, which is crucial for their application as cathode materials in lithium-ion batteries. The ability to predict redox potentials and acid dissociation constants computationally helps in the screening of these compounds for potential use in energy storage solutions (Karlsson et al., 2012).
Medicinal Chemistry
Potential in Cancer Therapy : Isoindole-1,3(2H)-dione compounds have exhibited cytotoxic effects on various cancer cell lines. The structure-activity relationship analysis shows that specific substituents on the isoindole-1,3(2H)-dione skeleton can significantly enhance anticancer activity. Such findings are instrumental in the development of new chemotherapeutic drugs (Tan, Kizilkaya, et al., 2020).
Anticonvulsant Activities : Some isoindole-1,3-dione derivatives have been studied for their anticonvulsant activities. The structure of these compounds and the presence of specific substituents play a crucial role in their efficacy, making them potential candidates for developing new anticonvulsant drugs (Sharma et al., 2016).
Inhibitory Effects on AChE : Certain dioxoisoindoline compounds, which include isoindoline-1,3-dione derivatives, have been found to inhibit Acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease pathology. This property highlights their potential as therapeutic agents in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).
Safety and Hazards
Orientations Futures
While specific future directions for “2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” were not found, research into isoindoline-1,3-dione derivatives is ongoing due to their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches is also emphasized .
Propriétés
IUPAC Name |
2-[2-(tributylstannylmethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIHSRJILGMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)
![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)




![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)